7-(2-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
7-(2-Fluorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for DNA replication and cell proliferation .
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its activity . It achieves this by binding to the ATP adenine region of CDK2, similar to the ligand roscovitine . This binding inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and ultimately halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where cell cycle regulation is often disrupted .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. In studies, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound also induced apoptosis within HCT cells .
Preparation Methods
The synthesis of 7-(2-fluorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazoles with various electrophilic agents . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
7-(2-Fluorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antimicrobial activity.
7-Chloro-2-(chloromethyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Used in the synthesis of other heterocyclic compounds.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-12-16(18(27)23-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)21)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHJYNBIWWHFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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